molecular formula C23H19N3O3 B2647338 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide CAS No. 2034500-18-8

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2647338
CAS RN: 2034500-18-8
M. Wt: 385.423
InChI Key: YMKCMCAVEIIOSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan and pyrazine rings, for example, are aromatic and would contribute to the overall stability of the molecule. The biphenyl group could potentially exhibit interesting properties depending on the relative orientation of the two phenyl rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the furan ring could undergo electrophilic aromatic substitution, while the carboxamide group could participate in various acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents, while the aromatic rings could increase its solubility in nonpolar solvents .

Scientific Research Applications

Anticancer Activity

Lung cancer remains a significant global health concern, and novel compounds with potential anticancer properties are actively sought after. This compound, belonging to the chalcone class, has demonstrated promise in the treatment of lung cancer. Researchers have confirmed its existence using various spectral tools . Specifically, the compound was evaluated against lung carcinoma cell lines (A549) using an MTT assay, revealing cytotoxic effects . Further molecular docking studies highlighted the activity of two effective chalcones (7b and 7c) against A549 cells . These findings suggest that this compound could be a valuable addition to lung cancer therapy.

Antioxidant Potential

Chalcones, characterized by their conjugated double bond and carbonyl group, exhibit diverse biological activities. Among these, antioxidant properties stand out. The compound’s structure suggests that it may act as an antioxidant, protecting cells from oxidative damage. Further investigations are warranted to explore its potential in combating oxidative stress-related diseases .

Anti-Inflammatory Effects

Chalcones have been studied for their anti-inflammatory properties. Given the compound’s structural features, it may modulate inflammatory pathways. Investigating its impact on inflammation-related processes could provide valuable insights for drug development .

Antibacterial Activity

Chalcones have shown antibacterial effects, and this compound could be no exception. Researchers have previously reported antibacterial activity for similar chalcone derivatives . Exploring its efficacy against specific bacterial strains would be worthwhile.

Antiviral Potential

Chalcones have been investigated as potential antiviral agents. While specific data on this compound are limited, its structural resemblance to other chalcones suggests that it might exhibit antiviral activity. Further studies are needed to validate this hypothesis .

Other Medicinal Applications

Beyond the mentioned fields, chalcones and pyrazoles (the compound’s constituents) have been associated with various medicinal properties, including antimalarial, analgesic, and antiplatelet effects. Although direct evidence for this compound is scarce, its structural motifs align with these diverse activities .

Future Directions

Given the interesting structure of this compound, it could be a valuable subject for future research. Studies could explore its synthesis, its physical and chemical properties, and any potential biological activity .

properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-20-4-2-3-18(13-20)16-5-7-17(8-6-16)23(27)26-14-21-22(25-11-10-24-21)19-9-12-29-15-19/h2-13,15H,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKCMCAVEIIOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide

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